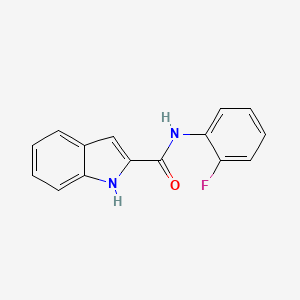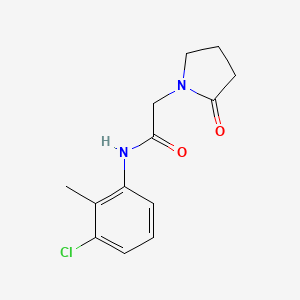![molecular formula C13H17N3O4S B7644325 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used to investigate the potential therapeutic effects of compounds on various diseases. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
将来の方向性
The potential applications of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole are vast, and future research should focus on exploring its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research should focus on developing new synthesis methods to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound should be further elucidated to facilitate the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activities makes it a valuable tool in lab experiments investigating the potential therapeutic effects of compounds on various diseases. Future research should focus on exploring its therapeutic potential in various diseases and developing new synthesis methods to improve the yield and purity of the compound.
合成法
The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl chloride with sodium azide in the presence of a base. Another method involves the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl hydrazine with triethyl orthoformate and acetic anhydride.
科学的研究の応用
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of diabetes, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-4-19-11-7-13(12(20-5-2)6-10(11)3)21(17,18)16-9-14-8-15-16/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGWQYRAEBAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

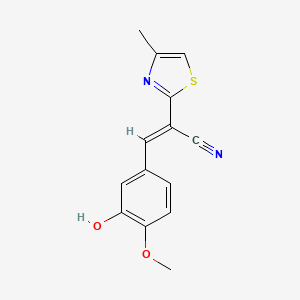
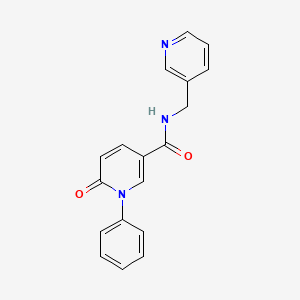
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
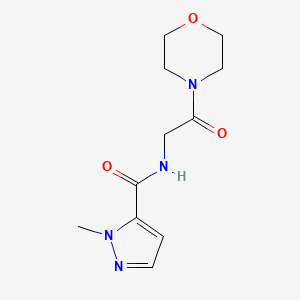
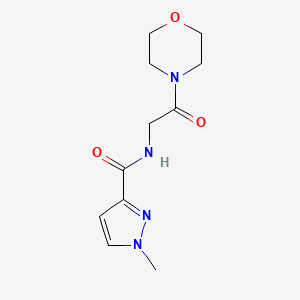
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
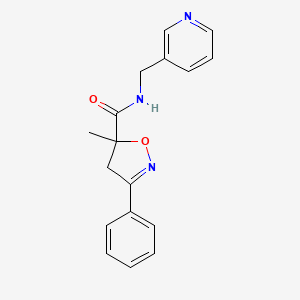

![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)
